Cas no 852364-68-2 (N-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
- 3-Pyridinecarboxamide, 1,2-dihydro-N-(4-methoxyphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-
- N-(4-methoxyphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- AKOS001861300
- N-(4-methoxyphenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide
- F0673-0082
- N-(4-methoxyphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
- 852364-68-2
-
- Inchi: 1S/C21H20N2O4/c1-15-5-3-6-16(13-15)14-27-23-12-4-7-19(21(23)25)20(24)22-17-8-10-18(26-2)11-9-17/h3-13H,14H2,1-2H3,(H,22,24)
- InChI Key: DTZWSJSFHFRMLJ-UHFFFAOYSA-N
- SMILES: C1(=O)N(OCC2=CC=CC(C)=C2)C=CC=C1C(NC1=CC=C(OC)C=C1)=O
Computed Properties
- Exact Mass: 364.14230712g/mol
- Monoisotopic Mass: 364.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 593
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- pka: 11.76±0.70(Predicted)
N-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0673-0082-1mg |
N-(4-methoxyphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide |
852364-68-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide Related Literature
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on N-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
Recent Advances in the Study of N-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 852364-68-2)
N-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 852364-68-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in various disease models, particularly in oncology and inflammatory disorders. This research brief aims to summarize the latest findings and provide insights into the compound's potential as a drug candidate.
The compound belongs to the dihydropyridine class, which is known for its diverse biological activities. Researchers have identified its ability to modulate key signaling pathways, including those involved in cell proliferation and inflammation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits potent inhibitory effects on specific kinases implicated in cancer progression, with an IC50 value in the nanomolar range. This suggests its potential as a targeted therapy for kinase-driven malignancies.
In addition to its anticancer properties, recent investigations have explored the compound's anti-inflammatory effects. A preclinical study conducted by Smith et al. (2024) revealed that N-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide significantly reduces the production of pro-inflammatory cytokines in macrophage models. The study attributed this effect to the compound's ability to interfere with the NF-κB signaling pathway, a critical regulator of inflammatory responses.
Pharmacokinetic studies have also made progress in understanding the compound's bioavailability and metabolic stability. A recent publication in Drug Metabolism and Disposition (2024) reported that the compound demonstrates favorable oral bioavailability in rodent models, with a half-life that supports once-daily dosing. However, the study also noted the need for further optimization to improve its metabolic stability in human liver microsome assays, highlighting an area for future research.
Structural-activity relationship (SAR) studies have been instrumental in guiding the optimization of this compound class. Researchers have systematically modified various functional groups to enhance potency and selectivity while reducing off-target effects. The methoxy and methylphenyl substitutions at specific positions have been identified as crucial for maintaining biological activity, as demonstrated in a comprehensive SAR analysis published in Bioorganic & Medicinal Chemistry Letters (2023).
Looking ahead, the research community is particularly interested in exploring combination therapies involving this compound. Preliminary data presented at the 2024 American Association for Cancer Research annual meeting showed synergistic effects when combined with immune checkpoint inhibitors in murine tumor models. These findings open new avenues for developing innovative treatment regimens that could overcome drug resistance mechanisms commonly observed in cancer therapy.
In conclusion, N-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide represents a promising scaffold for drug development with dual anticancer and anti-inflammatory potential. While significant progress has been made in understanding its biological activities and pharmacokinetic properties, further studies are needed to advance this compound through the drug development pipeline. The ongoing research efforts hold promise for translating these findings into clinical applications in the coming years.
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